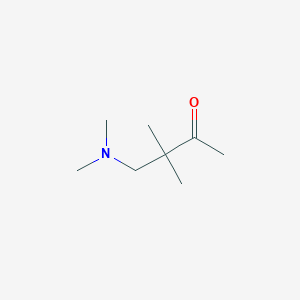

4-(Dimethylamino)-3,3-dimethylbutan-2-one

Description

BenchChem offers high-quality 4-(Dimethylamino)-3,3-dimethylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-3,3-dimethylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(10)8(2,3)6-9(4)5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPWJFDIBGUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381652 | |

| Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53921-82-7 | |

| Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Amino Ketones: A Surrogate Analysis in the Absence of Data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3)

A Note to the Researcher: Comprehensive, publicly available scientific literature and database entries for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3) are exceptionally scarce. This guide, therefore, addresses the broader, yet structurally pertinent, class of α-amino ketones. The principles, synthetic methodologies, and analytical techniques detailed herein are foundational to the study of this class of compounds and provide a robust framework for approaching the synthesis and characterization of the specific, yet uncharacterized, target molecule.

Introduction to α-Amino Ketones

The α-amino ketone moiety represents a significant structural motif in the landscape of organic and medicinal chemistry.[1] The juxtaposition of a carbonyl group and an adjacent amino function imparts a unique chemical reactivity, rendering these compounds versatile synthons for the creation of a multitude of biologically active molecules and complex heterocyclic systems.[1] Their importance is underscored by their presence in various pharmaceuticals, such as the antidepressant bupropion and the appetite suppressant amfepramone.[2][3] Furthermore, α-amino ketones serve as crucial intermediates in the synthesis of valuable chemical entities like 2-amino alcohols and various nitrogen-containing heterocycles.[4][5]

This guide will delve into the synthesis, properties, and analysis of α-amino ketones, providing both theoretical insights and practical methodologies relevant to researchers in drug discovery and chemical development.

Synthesis of α-Amino Ketones

The synthesis of α-amino ketones can be accomplished through numerous strategies, with the Mannich reaction being a cornerstone methodology.[6] This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound.[7]

The Mannich Reaction: A Fundamental Approach

The Mannich reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine.[6] The product is a β-amino-carbonyl compound, also known as a Mannich base.[7] The reaction typically proceeds through the formation of an iminium ion, which then electrophilically attacks the enol form of the carbonyl compound.[6][7]

A general workflow for a Mannich-type reaction is depicted below:

Caption: General workflow of the Mannich reaction for the synthesis of β-amino ketones.

Protocol: Synthesis of a β-Amino Ketone via a Mannich-Type Reaction

The following protocol is adapted from a procedure for a one-pot, three-component Mannich reaction using a solid acid catalyst.[8] This method highlights the advantages of using heterogeneous catalysts for ease of product isolation and catalyst recycling.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aromatic ketone (e.g., acetophenone) or another enolizable ketone

-

Aniline or other primary/secondary amine

-

Ethanol

-

Sulfated MCM-41 (solid acid catalyst)[8]

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), the ketone (1 equivalent), and the amine (1 equivalent) in ethanol (5 mL).[8]

-

Add the sulfated MCM-41 catalyst (100 mg).[8]

-

Reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, filter the reaction mixture to recover the catalyst.[8]

-

Wash the recovered catalyst with ethanol.[8]

-

The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

The characterization of α-amino ketones relies on a combination of physical property measurements and spectroscopic analysis. While specific data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one is unavailable, the properties of a related isomer, 4-(Dimethylamino)-3-methyl-2-butanone, are presented for illustrative purposes.

Table 1: Physicochemical Properties of 4-(Dimethylamino)-3-methyl-2-butanone

| Property | Value | Source |

| CAS Number | 22104-62-7 | [7] |

| Molecular Formula | C₇H₁₅NO | [7] |

| Molecular Weight | 129.20 g/mol | [7] |

| IUPAC Name | 4-(dimethylamino)-3-methylbutan-2-one | [6] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of α-amino ketones.

-

Infrared (IR) Spectroscopy: The IR spectrum of an α-amino ketone will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[9] The C-N stretching vibration can also be observed.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment of the protons in the molecule. Key signals would include those for the methyl groups of the dimethylamino moiety and the protons on the carbon atoms adjacent to the carbonyl and amino groups.[10]

-

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon, which is typically found in the downfield region of the spectrum (around 210 ppm).[9] Signals for the carbons of the amino and alkyl groups will also be present.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Analytical Methodologies

The analysis of α-amino ketones, particularly in complex matrices such as biological fluids or pharmaceutical formulations, often requires chromatographic separation coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of α-amino ketones. A reverse-phase HPLC method is commonly employed.[7]

Protocol: General HPLC Analysis of a Dimethylamino Ketone Derivative

Instrumentation:

-

An HPLC system equipped with a UV detector.

-

A reverse-phase C18 column.

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[7]

-

For improved peak shape and resolution, an acid modifier such as phosphoric acid or formic acid (for MS compatibility) can be added.[7]

Procedure:

-

Prepare a standard solution of the analyte in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the sample onto the column.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

For quantitative analysis, construct a calibration curve from a series of standards of known concentrations.

The workflow for a typical HPLC analysis is outlined below:

Caption: A generalized workflow for the HPLC analysis of α-amino ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable α-amino ketones. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.

Potential Applications and Biological Relevance

α-Amino ketones are recognized as important pharmacophores and are present in a variety of biologically active compounds.[11] Their structural features allow them to interact with biological targets, leading to a range of pharmacological effects. For instance, some β-amino ketones have been investigated for their antimicrobial properties.[12] The versatility of the α-amino ketone scaffold makes it an attractive starting point for the development of new therapeutic agents.[1][13]

Conclusion

While specific data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3) remains elusive, this guide provides a comprehensive overview of the synthesis, properties, and analysis of the broader class of α-amino ketones. The methodologies and principles discussed herein offer a solid foundation for any researcher or drug development professional seeking to work with this important class of compounds. The provided protocols for synthesis and analysis, though general, are based on established methods for structurally related molecules and can be adapted and optimized for the specific target of interest. Further research into the specific synthesis and characterization of 4-(Dimethylamino)-3,3-dimethylbutan-2-one is warranted to elucidate its unique properties and potential applications.

References

[8] Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013, April 30). International Journal of Innovative Technology and Exploring Engineering. [Link]

[7] Mannich reaction. In Wikipedia. [Link]

[14] Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

[15] The Redox-Mannich Reaction. (2014). Organic Letters. [Link]

[13] Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2008). Current Organic Chemistry. [Link]

[2] Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry. [Link]

[5] Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Chemistry of Heterocyclic Compounds. [Link]

[11] Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]

[16] α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

[9] SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. ResearchGate. [Link]

[3] Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2025, October 28). ACS Omega. [Link]

[4] Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. [Link]

[17] Infra-red spectra and structure of substituted unsaturated carbonyl compounds—I: Enamino Ketones with primary amino group. ScienceDirect. [Link]

[18] Tests for Ketones Importance, Different tests with reactions and FAQS. Allen. [Link]

Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

[19] Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014, April 18). Analytical Chemistry. [Link]

[20] Spectral Studies on Cyclic Enamino Ketones. The Journal of Organic Chemistry. [Link]

[10] α-Anilinoketones, Esters and Amides: A Chemical Study. (2012, June 5). Molecules. [Link]

[12] Drug molecules consisting of b-aminoketone fragments. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. ijitee.org [ijitee.org]

- 9. researchgate.net [researchgate.net]

- 10. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 15. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

C8H17NO beta-amino ketone isomers

Technical Guide: C8H17NO -Amino Ketone Isomers

Executive Summary & Structural Scope

The molecular formula C8H17NO represents a diverse class of nitrogen-oxygenated hydrocarbons. While

These compounds are characterized by a ketone group separated from an amine group by two carbon atoms (

The Isomeric Landscape

The C8H17NO

| Isomer Class | Structural Description | Synthetic Precursors | Key Characteristic |

| Type A (Linear Core) | Linear ketone chain with terminal amine substitution. | Acetone + Formaldehyde + Diethylamine | High symmetry potential; standard reference standard. |

| Type B (Branched Core) | Branching at the | 3-Pentanone + Formaldehyde + Dimethylamine | Chiral center formation at |

| Type C (Regioisomers) | Substitution at different enolizable positions. | 2-Pentanone + Formaldehyde + Dimethylamine | Kinetic vs. Thermodynamic product mixtures. |

Synthetic Architecture: The Mannich Reaction

The exclusive route to

Mechanism of Action

The reaction proceeds via the formation of a reactive iminium ion electrophile, which is subsequently attacked by the enol form of the ketone.[3]

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction yielding

Critical Stability Warning: The Retro-Mannich Reaction

Expertise Note: A common failure mode in C8H17NO synthesis is the Retro-Mannich reaction .

Self-Validating Protocol Step:

-

Validation: During workup, maintain pH < 8.0.

-

Indicator: If the distinct "fishy" odor of the starting amine returns during rotary evaporation, the Retro-Mannich degradation is occurring. Stop heating immediately and re-acidify.

Detailed Experimental Protocols

Synthesis of 4-(diethylamino)butan-2-one (Isomer Type A)

This protocol yields the linear isomer using acetone and diethylamine.

Reagents:

-

Acetone (0.1 mol, excess)

-

Diethylamine hydrochloride (0.05 mol)

-

Paraformaldehyde (0.075 mol)

-

Concentrated HCl (catalytic)

-

Ethanol (solvent)[4]

Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve diethylamine hydrochloride (5.48 g) and paraformaldehyde (2.25 g) in 30 mL of ethanol.

-

Acidification: Add 0.5 mL of conc. HCl.

-

Addition: Add acetone (5.8 g) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12 hours. The solution should turn from cloudy to clear yellow.

-

Isolation (Crucial Step): Evaporate ethanol under reduced pressure at <40°C (prevent thermal degradation).

-

Purification: The residue is the hydrochloride salt. Recrystallize from acetone/ethanol. Do not liberate the free base unless necessary for immediate use, as the free base oxidizes and degrades rapidly.

Analytical Differentiation (GC-MS)

Differentiation of C8H17NO isomers relies on mass spectral fragmentation, specifically

| Isomer | Structure | Primary Base Peak (m/z) | Mechanism |

| 4-(diethylamino)butan-2-one | 86 | Cleavage adjacent to Nitrogen: | |

| 1-(dimethylamino)-2-methylpentan-3-one | 58 | Cleavage adjacent to Nitrogen: | |

| N-isopropyl-N-methyl-3-oxobutanamine | 86 | Isomeric to diethylamine fragment, requires retention time analysis. |

Interpretation Logic:

-

If Base Peak is m/z 58 : The amine is likely dimethylamine (or ethylamine).

-

If Base Peak is m/z 86 : The amine is likely diethylamine or N-methyl-N-isopropyl.

-

Secondary Fragment: Look for the acylium ion (

). Acetone derivatives show m/z 43 (

Analytical Workflow & Decision Tree

To positively identify a specific C8H17NO isomer from an unknown sample, follow this logic flow.

Figure 2: Analytical decision tree for identifying Mannich base isomers via Mass Spectrometry.

Pharmacological & Safety Context

While often used as synthetic intermediates, C8H17NO

-

Cytotoxicity: Many Mannich bases act as alkylating agents. The

-amino ketone moiety can undergo elimination to form an -

Neuroactivity: Unlike their

-amino ketone counterparts (cathinones),

Safety Protocol:

-

Handling: Treat all isomers as potential alkylating agents. Use double nitrile gloves.

-

Storage: Store as hydrochloride salts at -20°C under argon. Free bases will polymerize or degrade within 48 hours at room temperature.

References

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[1][5] European Journal of Medicinal Chemistry. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: C-C bond formation). Link

-

Sigma-Aldrich. (2024). GC-MS Derivatization and Fragmentation Patterns of Amino Compounds. Technical Bulletin. Link

-

BenchChem. (2025). Troubleshooting the Retro-Mannich Reaction During Workup. Technical Support Center. Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 4-(diethylamino)-2-butanone. Link

A Comparative Technical Guide to 4-(Dimethylamino)-3,3-dimethylbutan-2-one and 1-(dimethylamino)-4-methyl-3-pentanone

An In-Depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two isomeric β-aminoketones: 4-(dimethylamino)-3,3-dimethylbutan-2-one and 1-(dimethylamino)-4-methyl-3-pentanone. As structural isomers, these compounds share the same molecular formula (C₈H₁₇NO) but differ in the placement of their functional groups, leading to distinct physicochemical properties, reactivity, and synthetic accessibility. This document delves into the nuances of their synthesis, with a particular focus on the principles of kinetic versus thermodynamic control in the Mannich reaction. It further provides detailed protocols for their synthesis and analytical characterization, an exploration of their comparative reactivity based on structural differences, and a discussion of their potential applications as versatile intermediates in organic synthesis and drug discovery.

Introduction: A Tale of Two Isomers

β-Aminoketones are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. This guide focuses on two specific isomers: 4-(dimethylamino)-3,3-dimethylbutan-2-one (hereafter referred to as Isomer A ) and 1-(dimethylamino)-4-methyl-3-pentanone (hereafter referred to as Isomer B ).

The seemingly subtle shift in the positions of the dimethylamino and carbonyl groups between these two molecules has profound implications for their chemical behavior. Isomer A features a sterically hindered ketone adjacent to a quaternary carbon, while Isomer B possesses a less hindered ketone and a different substitution pattern on the carbon alpha to the carbonyl. Understanding these differences is paramount for chemists aiming to utilize these isomers as synthetic intermediates. This guide will provide the foundational knowledge and practical protocols necessary for the synthesis, characterization, and strategic application of both isomers.

Physicochemical Properties: A Comparative Overview

The structural differences between Isomer A and Isomer B manifest in their physical and chemical properties. A summary of their key properties is presented below.

| Property | 4-(Dimethylamino)-3,3-dimethylbutan-2-one (Isomer A) | 1-(dimethylamino)-4-methyl-3-pentanone (Isomer B) |

| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol | 143.23 g/mol [2] |

| IUPAC Name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | 1-(dimethylamino)-4-methyl-3-pentanone |

| CAS Number | 133363-35-2 (hydrochloride) | 5782-64-9[2] |

| Predicted Boiling Point | Not available | 76-80 °C (20 Torr)[2] |

| Predicted Density | Not available | 0.866 ± 0.06 g/cm³[2] |

Synthesis Strategies: Kinetic vs. Thermodynamic Control

The synthesis of these isomeric aminoketones is a classic example of kinetic versus thermodynamic control in the Mannich reaction.[3] The Mannich reaction is a three-component condensation of an enolizable carbonyl compound, a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (in this case, dimethylamine).[4] The key to selectively synthesizing either Isomer A or B lies in the choice of the starting ketone and the reaction conditions.

The common precursor for both isomers is 3-methyl-2-butanone. This unsymmetrical ketone has two enolizable positions: the methyl group (C1) and the methine group (C3). The reaction proceeds via the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor), which is then attacked by the enol form of the ketone.

-

Kinetic Control (Favoring Isomer A): Attack at the less substituted and more sterically accessible methyl group (C1) leads to the formation of the kinetic product, Isomer A . This pathway has a lower activation energy and is favored under milder conditions and shorter reaction times.[5]

-

Thermodynamic Control (Favoring Isomer B): Attack at the more substituted methine group (C3) leads to the formation of the more thermodynamically stable product, Isomer B . This pathway has a higher activation energy but results in a more stable final product. It is favored under more forcing conditions (higher temperatures, longer reaction times) that allow for the initial kinetic product to revert to the starting materials and re-react to form the thermodynamic product.[5]

It has been observed that Isomer A can isomerize to Isomer B under certain conditions, highlighting the thermodynamic stability of Isomer B .

Experimental Protocols

Protocol 1: Synthesis of 1-(dimethylamino)-4-methyl-3-pentanone (Isomer B - Thermodynamic Product)

This protocol is adapted from a validated procedure and is designed to favor the formation of the thermodynamically more stable isomer.

-

Materials:

-

3-Methyl-2-butanone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated hydrochloric acid

-

Ethanol (95%)

-

Acetone

-

Sodium hydroxide (aq. solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.25 eq).

-

Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting ketone and the appearance of a new, more polar spot/peak corresponding to the product should be observed.[6]

-

After completion, cool the reaction mixture to room temperature.

-

The product is often isolated as its hydrochloride salt. To do this, add acetone to the cooled mixture and store at 0-5 °C overnight to induce crystallization.

-

Collect the crystalline hydrochloride salt by vacuum filtration and wash with cold acetone.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify with an aqueous sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purify the product by vacuum distillation to obtain pure 1-(dimethylamino)-4-methyl-3-pentanone.

-

-

Self-Validation:

-

Expected Outcome: A clear, colorless to pale yellow liquid.

-

Yield: Typically in the range of 50-60%.

-

Purity Check: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis. The spectral data should match the known values for the thermodynamic product.

-

Protocol 2: Synthesis of 4-(dimethylamino)-3,3-dimethylbutan-2-one (Isomer A - Kinetic Product)

This protocol is designed to favor the formation of the kinetic product by using milder conditions and a shorter reaction time.

-

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.05 eq) in THF to the cooled ketone solution to form the kinetic enolate.

-

In a separate flask, prepare the Eschenmoser's salt precursor by reacting dimethylamine hydrochloride and paraformaldehyde in THF at room temperature.

-

Slowly add the pre-formed iminium salt solution to the enolate solution at -78 °C.

-

In-Process Control: Monitor the reaction by TLC, quenching small aliquots with saturated aqueous ammonium chloride before spotting. The reaction is typically rapid at low temperatures.[6]

-

After stirring at -78 °C for 1-2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product quickly via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (to prevent isomerization on the acidic silica gel).

-

-

Self-Validation:

-

Expected Outcome: A colorless oil.

-

Yield: Variable, as this isomer is prone to isomerization.

-

Purity Check: Immediately analyze the purified product by ¹H NMR to confirm the structure of the kinetic isomer and assess its purity. The presence of signals corresponding to Isomer B would indicate that isomerization has occurred.

-

Analytical Characterization

The distinct structural features of Isomers A and B allow for their unambiguous differentiation using standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between these two isomers. The expected chemical shifts and multiplicities will differ significantly due to the different electronic and steric environments of the protons and carbons.

-

¹H NMR:

-

Isomer A: Will show a singlet for the acetyl methyl protons (CH₃-C=O), a singlet for the gem-dimethyl protons (-(CH₃)₂), a singlet for the methylene protons adjacent to the nitrogen (-CH₂-N), and a singlet for the N-dimethyl protons (-N(CH₃)₂).

-

Isomer B: Will exhibit more complex splitting patterns. The isopropyl group will show a doublet for the methyl protons and a septet for the methine proton. The ethyl group attached to the carbonyl will show a triplet and a quartet. The methylene group adjacent to the nitrogen will likely be a singlet or a complex multiplet depending on the solvent and temperature.

-

-

¹³C NMR:

-

The chemical shift of the carbonyl carbon will be different for the two isomers due to the degree of substitution on the alpha-carbon.

-

The number of distinct carbon signals will also be different, reflecting the symmetry of the molecules.

-

Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum for both isomers is the strong carbonyl (C=O) stretch.

-

Isomer A: The C=O stretch is expected around 1710-1715 cm⁻¹.

-

Isomer B: The C=O stretch is expected at a slightly different frequency, likely in a similar region but potentially influenced by the different substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is an excellent technique for separating and identifying these isomers.

-

Both isomers will show a molecular ion peak (M⁺) at m/z 143.

-

The fragmentation patterns will be distinct and diagnostic. A key fragmentation pathway for aminoketones is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

-

Isomer A: Will likely show a prominent fragment from cleavage between C3 and C4.

-

Isomer B: Will likely show a prominent fragment corresponding to the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58.

-

Chromatographic Methods

Protocol 3: GC-MS Method for Isomer Separation and Identification

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

-

Carrier Gas: Helium.

-

Injection: Split injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane).

-

Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

-

Expected Outcome: The two isomers should be well-resolved, with Isomer B likely having a slightly longer retention time due to its more linear structure. The mass spectra obtained for each peak will confirm their identity.

Comparative Reactivity and Structure-Activity Relationship (SAR)

The structural differences between Isomer A and B lead to predictable differences in their chemical reactivity, which is a key consideration for their use in synthesis.

-

Steric Hindrance at the Carbonyl Group: The carbonyl group in Isomer A is significantly more sterically hindered due to the adjacent gem-dimethyl group on the quaternary carbon. This will slow down or prevent nucleophilic attack at the carbonyl carbon compared to the less hindered carbonyl in Isomer B . This has implications for reactions such as Grignard additions, reductions, and Wittig reactions.[7]

-

Acidity of α-Protons: Isomer A has only one set of enolizable protons on the acetyl methyl group. Isomer B has two sets of enolizable protons, one on the methylene group adjacent to the carbonyl and one on the methine of the isopropyl group. The relative acidity of these protons will influence its reactivity in base-catalyzed reactions.

-

Nucleophilicity of the Amine: The dimethylamino group in both isomers is a tertiary amine and is expected to have similar basicity and nucleophilicity. However, the overall shape of the molecule and the proximity of the bulky groups in Isomer A could influence its ability to participate in intermolecular reactions.

-

Structure-Activity Relationship (SAR) Implications: In the context of drug development, these structural differences can have a significant impact on how the molecules interact with biological targets.

-

The different steric profiles will lead to different binding affinities and selectivities for receptors and enzymes.

-

The lipophilicity and polarity may differ slightly, affecting pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

The more rigid structure around the carbonyl in Isomer A might be advantageous in designing conformationally constrained ligands.

-

Applications in Synthesis and Drug Discovery

Both isomers serve as valuable intermediates for the synthesis of more complex molecules, particularly those containing nitrogen.

-

Building Blocks for Heterocycles: The 1,4-relationship between the amine and carbonyl functionalities makes them suitable precursors for the synthesis of various five- and six-membered nitrogen-containing heterocycles.

-

Precursors to Amino Alcohols: Reduction of the ketone functionality provides access to the corresponding amino alcohols, which are themselves important chiral building blocks and pharmacophores.

-

Intermediates in Pharmaceutical Synthesis: Aminoketones of this type are known intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, a related compound, 1-(dimethylamino)-2-methylpentan-3-one, is a key intermediate in the synthesis of the analgesic drug Tapentadol.[8][9] This highlights the potential of both Isomer A and B as building blocks in the development of new therapeutics.

Safety and Handling

β-Aminoketones should be handled with appropriate care in a laboratory setting.

-

General Hazards: These compounds are typically irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling these chemicals. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Dimethylamino)-3,3-dimethylbutan-2-one (Isomer A ) and 1-(dimethylamino)-4-methyl-3-pentanone (Isomer B ) are two isomeric β-aminoketones with distinct chemical personalities. The choice of which isomer to synthesize and utilize depends on the desired final product and the synthetic strategy employed. The selective synthesis of the kinetic product (A ) versus the thermodynamic product (B ) is a practical illustration of fundamental principles in organic chemistry. This guide has provided the necessary theoretical background and practical protocols to enable researchers to confidently work with and exploit the unique properties of these versatile chemical building blocks.

References

-

PubChem. 4-(Dimethylamino)but-3-en-2-one. National Center for Biotechnology Information. [Link]

- Google Patents. CN102936205A - Synthesis method of tapentadol.

- Google Patents. CN102936205B - Synthesis method of tapentadol.

-

Supporting Materials. The Royal Society of Chemistry. [Link]

-

Mannich Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Adichemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

PubChem. 4-Dimethylamino-3-methyl-2-butanone. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl-. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

Supporting Materials. [Link]

-

PubMed. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

Acd. 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

-

OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

-

Chemistry LibreTexts. 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

PubMed. Controlling stereoselectivity in the aminocatalytic enantioselective Mannich reaction of aldehydes with in situ generated N-carbamoyl imines. [Link]

-

PubChemLite. 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride. [Link]

-

University of Rochester. How To: Monitor by TLC. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

PrepChem.com. Synthesis of 4-Dimethylamino-3-phenyl-3-buten-2-one. [Link]

- Google Patents.

-

PubMed. Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation. [Link]

-

PubMed. Synthesis and Structure-Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

-

ACS Publications. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. [Link]

-

Organic Chemistry Portal. Mannich Reaction. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 9. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]

Pinacolone Mannich reaction products overview

An In-depth Technical Guide to the Pinacolone Mannich Reaction and Its Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of β-amino carbonyl compounds, or "Mannich bases."[1][2][3] This guide focuses specifically on the use of pinacolone (3,3-dimethyl-2-butanone) as the ketone component in this three-component reaction. We will explore the core reaction mechanism, the influence of catalysts, strategies for achieving stereoselectivity, and the significant applications of the resulting products in medicinal chemistry and drug discovery. The unique steric profile of pinacolone presents both challenges and opportunities, leading to products with distinct properties. This document serves as a technical resource, providing not only theoretical understanding but also practical, field-proven insights and experimental protocols for professionals in the chemical and pharmaceutical sciences.

Introduction: The Intersection of a Classic Reaction and a Unique Substrate

The Mannich Reaction: A Fundamental Transformation

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an active hydrogen compound, an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine.[3][4] This powerful aminoalkylation process is prized for its atom economy and its ability to construct nitrogen-containing molecules, which are ubiquitous in pharmaceuticals and natural products.[1][4][5]

Pinacolone: A Sterically Hindered Ketone

Pinacolone, with the IUPAC name 3,3-dimethyl-2-butanone, is a colorless liquid known for its characteristic peppermint or camphor-like odor.[6] Its structure is distinguished by a bulky tert-butyl group adjacent to the carbonyl. This steric hindrance is not a mere inconvenience; it is a critical feature that dictates the regioselectivity of the reaction. Pinacolone can only form an enol or enolate on the methyl side, simplifying the product landscape by eliminating the possibility of constitutional isomers that plague many unsymmetrical ketones.

The Significance of Pinacolone-Derived β-Amino Ketones

The products of the Pinacolone Mannich reaction are β-amino ketones, a class of compounds that serve as crucial pharmacophores and versatile synthetic intermediates.[1][2][7] The introduction of the aminomethyl group can enhance a molecule's lipophilicity or, upon salt formation, its aqueous solubility, thereby improving its pharmacokinetic profile.[8] These Mannich bases are foundational scaffolds for synthesizing more complex heterocyclic systems and have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

The Core Reaction: Synthesis and Mechanism

The reaction proceeds by combining pinacolone, an aldehyde, and a primary or secondary amine, often in the presence of a catalyst.

Mechanistic Walkthrough

The reaction mechanism unfolds in two primary stages, as illustrated below.[3]

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the aldehyde, followed by dehydration, to form a highly electrophilic Eschenmoser's salt or iminium ion intermediate.

-

Nucleophilic Attack: The ketone, pinacolone, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the neutral β-amino ketone product.

Caption: A typical experimental workflow for the Mannich reaction.

Methodology:

-

Reagent Charging: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 eq), the amine (1.2 eq), the catalyst (e.g., L-proline, 0.2 eq), and the solvent (e.g., DMSO).

-

Iminium Formation: Stir the mixture at room temperature for approximately 30 minutes to allow for the in-situ formation of the iminium ion.

-

Nucleophile Addition: Add pinacolone (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction vigorously at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench by washing with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the desired β-amino ketone.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Conclusion and Future Outlook

The Mannich reaction of pinacolone provides access to a unique subset of β-amino ketones characterized by a sterically demanding tert-butyl group. While this steric bulk imposes challenges on reactivity, it also offers a handle for controlling regioselectivity and can impart unique pharmacological properties to the final products. The development of more potent catalysts capable of overcoming the steric hindrance of substrates like pinacolone remains an active area of research. As synthetic methodologies advance, the Pinacolone Mannich reaction will continue to be a valuable tool for medicinal chemists and drug development professionals aiming to create novel, structurally diverse, and biologically active compounds.

References

-

Aakash Institute. Pinacol Pinacolone Rearrangement: Mechanism & Applications. [Link]

-

BYJU'S. Pinacol Pinacolone Rearrangement Process. [Link]

-

ResearchGate. Enantioselective redox-pinacol-Mannich cascade reaction rendered by gold(I)/CPA relay catalysis. [Link]

-

Synthesis, Characterization and Application of Mannich Base. (2018). [Link]

-

Grover, G., et al. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. [Link]

-

Maldonado, A. A., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. [Link]

-

Liu, T., et al. (2012). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. [Link]

-

Arora, D., et al. (2021). Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. IJPPR. [Link]

-

Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PMC. [Link]

-

Al-Juboori, A. A., et al. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]

-

Asif, M. (2023). Pinacol Rearrangement. Master Organic Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2023). Recent advances in biological applications of mannich bases — An overview. GSC Biological and Pharmaceutical Sciences. [Link]

-

van der Heijden, G. S., et al. (2020). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository. [Link]

-

Reddy, G. S., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

-

McDonald, F. E., & Schultz, C. C. (1995). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PMC. [Link]

-

ResearchGate. Catalyst and solvent screen for the Mannich-type reaction a of 1a, 2a.... [Link]

-

Chowdari, N. S., et al. (2005). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Pinacol pinacolone rearrangement ppt. (2021). Slideshare. [Link]

-

Chim-a-mon, A., et al. (2014). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]

-

Wikipedia. Pinacol rearrangement. [Link]

-

Physics Wallah. Reaction Mechanism of Pinacol-Pinacolone Rearrangement. [Link]

-

Pinacol-pinacolone rearrangement. (2020). [Link]

Sources

- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. gijash.com [gijash.com]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

An In-Depth Technical Guide to 4-dimethylamino-3,3-dimethyl-2-butanone Hydrochloride Salt: Synthesis, Characterization, and Prospective Applications

For Immediate Release: This technical guide provides a comprehensive overview of 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride, a compound with significant potential in synthetic chemistry. Due to the limited publicly available data on this specific salt, this document outlines a robust and scientifically-grounded approach to its synthesis and characterization, drawing upon established principles and analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this and similar molecules in their work.

Introduction: Unveiling a Versatile Chemical Intermediate

4-dimethylamino-3,3-dimethyl-2-butanone, a β-amino ketone, is a valuable building block in organic synthesis.[1][2] Its structure, incorporating a ketone and a tertiary amine, offers multiple reactive sites for constructing more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.[2][3] The hydrochloride salt form of this compound enhances its stability and handling properties, making it an attractive intermediate for further chemical transformations.

This guide presents a prospective pathway for the synthesis and characterization of 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride. The methodologies described herein are based on the well-established Mannich reaction, a cornerstone of organic chemistry for the preparation of β-amino carbonyl compounds.[4][5][6]

Proposed Synthesis: A Streamlined Approach via the Mannich Reaction

The most direct and efficient route to synthesize 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride is the one-pot, three-component Mannich reaction.[4][5][6] This reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound.[5]

Core Reactants:

-

3,3-Dimethyl-2-butanone (Pinacolone): The ketone providing the enolizable α-hydrogens.[7][8]

-

Dimethylamine Hydrochloride: The secondary amine source.

-

Paraformaldehyde: The source of the non-enolizable aldehyde.

The reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which is then attacked by the enol form of pinacolone.[5][9]

Experimental Protocol: Synthesis of 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride

This protocol is adapted from established procedures for the synthesis of Mannich base hydrochlorides.[10]

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

To a round-bottom flask, combine 3,3-dimethyl-2-butanone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

-

Add 30 mL of 95% ethanol to the mixture.

-

Add a catalytic amount of concentrated HCl (0.50 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 3 hours.[10]

-

Upon reaction completion, allow the mixture to cool to room temperature.

-

To facilitate crystallization of the hydrochloride salt, add 150 mL of acetone to the cooled mixture and store it in a refrigerator overnight.[10]

-

Collect the resulting crystals by filtration and wash with cold acetone.

-

For enhanced purity, recrystallize the product from a mixture of acetone and 95% ethanol.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| Appearance | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol, methanol). Insoluble in nonpolar organic solvents. |

Spectroscopic Analysis

While a comprehensive set of experimentally obtained spectra for this specific compound is not widely available, the following outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key signals would include those for the tert-butyl group, the methylene protons adjacent to the carbonyl and the nitrogen, and the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Expected signals include a downfield signal for the carbonyl carbon, signals for the carbons of the tert-butyl group, the methylene carbons, and the N-methyl carbons.[12]

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-N (Amine) | 1180 - 1250 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| N-H (Ammonium Salt) | 2400 - 2700 | Broad |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C8H17NO). Common fragmentation patterns would involve α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[12]

Potential Applications and Future Directions

β-amino ketones are versatile intermediates with a wide range of applications in organic synthesis and medicinal chemistry.[1][13]

-

Pharmaceutical Synthesis: The structural motif of 4-dimethylamino-3,3-dimethyl-2-butanone is present in various biologically active molecules. This compound can serve as a precursor for the synthesis of novel drug candidates with potential activities including antimicrobial and antifungal properties.[14]

-

Agrochemicals: The development of new crop protection agents often relies on novel chemical scaffolds.[15] The reactivity of this β-amino ketone could be exploited to create new classes of pesticides and herbicides.

-

Material Science: The amine and ketone functionalities allow for incorporation into polymeric structures, potentially leading to materials with unique properties.

Future research should focus on the experimental validation of the proposed synthetic and analytical methods. Furthermore, exploring the reactivity of 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride in various chemical transformations will undoubtedly unlock its full potential as a valuable synthetic building block.

Safety, Handling, and Storage

While specific toxicological data for 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. The starting material, 3,3-dimethyl-2-butanone, is a flammable liquid and harmful if swallowed.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For related compounds, storage at 2-8°C is recommended.[17]

This technical guide provides a foundational framework for the synthesis and characterization of 4-dimethylamino-3,3-dimethyl-2-butanone hydrochloride. By leveraging the principles outlined herein, researchers can confidently produce and utilize this versatile chemical intermediate in their scientific endeavors.

Visualizations

Proposed Synthetic Pathway

Caption: Workflow for the analytical characterization of the target compound.

References

-

In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. (n.d.). Scielo. Retrieved February 26, 2026, from [Link]

-

4-Dimethylamino-3-methyl-2-butanone | C7H15NO | CID 90732. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation. (1978). Journal of Pharmaceutical Sciences, 67(3), 401-404. [Link]

-

4-DIMETHYLAMINO-3-METHYL-2-BUTANONE. (n.d.). Global Substance Registration System. Retrieved February 26, 2026, from [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Medicinal Chemistry Letters, 13(5), 729-734. [Link]

-

Mannich reaction. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

3,3-Dimethyl-4-methylamino-butan-2-one | C7H15NO | CID 541550. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Mannich Reaction. (2021, December 1). Chemistry Steps. Retrieved February 26, 2026, from [Link]

-

4-Dimethylamino-3-methyl-2-butanone. (2018, February 16). SIELC Technologies. Retrieved February 26, 2026, from [Link]

- Synthesis of 4-amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (2004). Google Patents.

-

Mannich Reaction: Mechanism, Variations & Applications. (2024, January 8). PSIBERG. Retrieved February 26, 2026, from [Link]

-

Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. (2016). Scholars Research Library. Retrieved February 26, 2026, from [Link]

-

The Mannich Reaction. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules, 26(22), 7039. [Link]

-

β-Amino Ketones – Synthesis and Biological Significances. (2024, January 14). AWS. Retrieved February 26, 2026, from [Link]

- Process for synthesizing 3,3-dimethyl-2-butanone. (n.d.). Google Patents.

- Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products. (n.d.). Google Patents.

-

Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

2-Butanone, 4-(dimethylamino)-3-methyl-. (2023, November 1). US EPA. Retrieved February 26, 2026, from [Link]

-

Synthesis of 4-Cyano-4-dimethylamino-1,3-dimethyl-piperidines and 4-cyano-4-dimethyl-1,2,5-trimethyl-piperidines and investigation of features of their reactions with some nucleophilic reagents. (1973). Semantic Scholar. Retrieved February 26, 2026, from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. psiberg.com [psiberg.com]

- 7. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Dimethylamino-3-methyl-2-butanone | C7H15NO | CID 90732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters for antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google Patents [patents.google.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. chemscene.com [chemscene.com]

Technical Guide: 4-(dimethylamino)-3,3-dimethylbutan-2-one

This technical guide is structured to serve as an authoritative resource for drug development professionals, focusing on the chemical utility, synthesis, and strategic application of 4-(dimethylamino)-3,3-dimethylbutan-2-one .

The Gem-Dimethyl Aminoketone Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity

4-(dimethylamino)-3,3-dimethylbutan-2-one is a specialized

Chemical Identity Table

| Parameter | Technical Detail |

| IUPAC Name | 4-(dimethylamino)-3,3-dimethylbutan-2-one |

| Common Synonyms | |

| CAS Number | 1354953-81-3 (Hydrochloride salt); 50556-32-6 (Free base - generic) |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol (Free base); 179.69 g/mol (HCl salt) |

| SMILES | CC(=O)C(C)(C)CN(C)C |

| Key Functional Groups | Tertiary Amine, Methyl Ketone, Gem-dimethyl (quaternary carbon) |

Strategic Utility in Drug Design

The significance of this intermediate extends beyond its role as a simple linker. It serves as a strategic pharmacophore precursor:

-

Metabolic Blocking: The gem-dimethyl group at the C3 position sterically hinders enzymatic attack (e.g., by Cytochrome P450s) at the

-position relative to the ketone, significantly extending the half-life ( -

Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation (Thorpe-Ingold effect), which can increase binding affinity to target receptors.

-

Divergent Synthesis:

-

Reduction: Yields

-amino alcohols (privileged chiral scaffolds). -

Elimination: Yields

-unsaturated ketones (Michael acceptors for covalent inhibitors).

-

Synthesis Protocol: The Mannich Reaction

The most robust route to 4-(dimethylamino)-3,3-dimethylbutan-2-one is the acid-catalyzed Mannich reaction. This protocol ensures high regioselectivity due to the steric bulk of the tert-butyl group in the starting material (pinacolone), forcing substitution at the methyl group.

Reagents & Materials

-

Substrate: Pinacolone (3,3-dimethylbutan-2-one) [CAS: 75-97-8].[1][2]

-

Amine Source: Dimethylamine Hydrochloride (

). -

Electrophile Source: Paraformaldehyde (

. -

Catalyst/Solvent: Conc. HCl (catalytic) in Ethanol (EtOH).

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Dimethylamine HCl (1.1 equiv) and Paraformaldehyde (1.2 equiv) in absolute Ethanol.

-

Acidification: Add catalytic concentrated HCl (0.05 mL) to initiate depolymerization of paraformaldehyde.

-

Addition: Add Pinacolone (1.0 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. The solution should become clear as the reaction progresses. -

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Stain with Dragendorff’s reagent (orange spot for amines).

-

Workup (Isolation of HCl Salt):

-

Cool the reaction mixture to room temperature.

-

Remove solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

-

Triturate with cold Acetone or Diethyl Ether to precipitate the hydrochloride salt.

-

Filter the white crystalline solid and dry under vacuum.

-

-

Free Base Liberation (Optional):

-

Dissolve the HCl salt in minimal water.

-

Basify with 10% NaOH to pH 10.

-

Extract with Dichloromethane (

). Dry over

-

Mechanistic Pathway & Workflow

The following diagram illustrates the acid-catalyzed mechanism, highlighting the formation of the iminium ion and the subsequent enol attack.

Caption: Mechanistic workflow of the Mannich reaction converting Pinacolone to the target aminoketone.

Pharmacological Applications & Derivatives

Researchers utilize this scaffold to synthesize downstream derivatives with specific therapeutic potentials.

| Derivative Class | Reaction Type | Application in Drug Discovery |

| Reduction ( | Precursors to chiral ligands; mimics of adrenergic neurotransmitters; scaffolds for serotonin/norepinephrine reuptake inhibitors. | |

| Vinyl Ketones (Enones) | Hofmann Elimination / Thermal | Highly reactive Michael acceptors used in Covalent Inhibitors (targeting Cysteine residues in kinases). |

| Heterocycles | Condensation (e.g., with Hydrazine) | Formation of tert-butyl substituted pyrazoles, common in anti-inflammatory agents (COX-2 inhibitors). |

Logical Relationship: From Intermediate to Drug Candidate

The diagram below details how this specific synonym/compound fits into the broader drug development pipeline.

Caption: Utility map showing the transformation of the intermediate into bioactive pharmacophores.

Safety & Handling

-

Hazards: The free base is likely corrosive and a skin irritant (H314). The hydrochloride salt is an irritant (H315, H319).

-

Storage: Hygroscopic. Store the HCl salt in a desiccator at room temperature.

-

Regulatory: While not a controlled substance itself, the starting material Pinacolone is a precursor for chemical weapons (Soman) and is monitored under the Australia Group export controls. Ensure compliance with local regulations when procuring the starting material.

References

-

PubChem. Compound Summary: 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride.[3] National Library of Medicine. Link

-

BenchChem. Synthesis of 3-(Dimethylamino)butan-2-one from Butan-2-one: Application Notes and Protocols. (General Mannich Protocol Adaptation). Link

-

Master Organic Chemistry. The Pinacol Rearrangement: Mechanism and Utility. (Context for Starting Material). Link

-

Accela ChemBio. Product Catalog: 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride (CAS 1354953-81-3).[4][3]Link

Sources

- 1. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pinacolone - Wikipedia [en.wikipedia.org]

- 3. 323586-38-5,2-(benzylamino)-2-cyclopropylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 323586-38-5,2-(benzylamino)-2-cyclopropylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Synthesis of 4-(Dimethylamino)-3,3-dimethylbutan-2-one from Pinacolone: An In-Depth Technical Guide

Introduction

4-(Dimethylamino)-3,3-dimethylbutan-2-one, a β-amino ketone also known as a Mannich base, is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a tertiary amine and a ketone, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis of this target molecule from the readily available starting material, pinacolone, via the robust and well-established Mannich reaction.

This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanism, safety considerations, and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Reaction Overview: The Mannich Reaction

The synthesis of 4-(dimethylamino)-3,3-dimethylbutan-2-one from pinacolone is achieved through the Mannich reaction, a three-component condensation involving an enolizable ketone (pinacolone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[1] This acid-catalyzed reaction is a cornerstone of organic synthesis for the formation of C-C bonds and the introduction of an aminomethyl group alpha to a carbonyl.[2]

The reaction proceeds through the initial formation of an electrophilic Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde.[2] Concurrently, the ketone, pinacolone, undergoes acid-catalyzed enolization to its more reactive enol form. The enol then acts as a nucleophile, attacking the iminium ion to form the C-C bond and, after deprotonation, yielding the final β-amino ketone product.[3]

Visualizing the Synthesis

Reaction Mechanism

Caption: Mechanism of the Mannich reaction for the synthesis of 4-(dimethylamino)-3,3-dimethylbutan-2-one.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Mannich reaction of ketones.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Pinacolone | 100.16 | 20.0 g (24.9 mL) | 0.20 | ≥98% |

| Dimethylamine hydrochloride | 81.54 | 16.3 g | 0.20 | ≥98% |

| Paraformaldehyde | (30.03)n | 7.5 g | 0.25 | Reagent Grade |

| Ethanol | 46.07 | 50 mL | - | 95% |

| Concentrated HCl | 36.46 | ~1.0 mL | - | 37% |

| Sodium Hydroxide | 40.00 | As required | - | Reagent Grade |

| Diethyl Ether | 74.12 | As required | - | Anhydrous |

| Anhydrous Sodium Sulfate | 142.04 | As required | - | Reagent Grade |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (20.0 g, 0.20 mol), dimethylamine hydrochloride (16.3 g, 0.20 mol), and paraformaldehyde (7.5 g, 0.25 mol).

-

Solvent and Catalyst Addition: To the flask, add 50 mL of 95% ethanol. With gentle stirring, add approximately 1.0 mL of concentrated hydrochloric acid as a catalyst.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 9-10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. Alternatively, the product can be isolated as its hydrochloride salt. To do this, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The precipitated hydrochloride salt can be collected by filtration, washed with cold diethyl ether, and dried.[5]

Characterization of 4-(Dimethylamino)-3,3-dimethylbutan-2-one

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural elucidation. The expected signals for 4-(dimethylamino)-3,3-dimethylbutan-2-one are:

-

A singlet for the three protons of the acetyl group (CH₃-C=O).

-

A singlet for the six protons of the two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-).

-

A singlet for the two protons of the methylene group adjacent to the nitrogen (-CH₂-N).

-

A singlet for the six protons of the two equivalent methyl groups on the nitrogen (-N(CH₃)₂).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected signals are:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the quaternary carbon (-C(CH₃)₂-).

-

A signal for the carbon of the acetyl methyl group (CH₃-C=O).

-

A signal for the carbons of the two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-).

-

A signal for the methylene carbon adjacent to the nitrogen (-CH₂-N).

-

A signal for the carbons of the two equivalent methyl groups on the nitrogen (-N(CH₃)₂).

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and bending vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, which can further confirm the structure of the compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: The Mannich reaction should be performed in a well-ventilated fume hood.[6]

-

Reagent Handling:

-

Pinacolone: Flammable liquid and vapor. Handle with care and avoid ignition sources.[7]

-

Paraformaldehyde: Harmful if swallowed or inhaled. May cause an allergic skin reaction and serious eye irritation. It is also a suspected carcinogen. Handle with extreme care in a fume hood.[8]

-

Dimethylamine hydrochloride: Causes skin and eye irritation. Handle with care.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion